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molecular formula C11H11N3O B3055878 3-Methoxy-5-phenylpyrazin-2-amine CAS No. 67602-06-6

3-Methoxy-5-phenylpyrazin-2-amine

Cat. No. B3055878
M. Wt: 201.22 g/mol
InChI Key: SBRMNOIHSDNWNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07410972B2

Procedure details

5-Bromo-3-methoxy-2-pyrazinamine (0.31 g), cesium fluoride (0.8 g), benzeneboronic acid (0.36 g) and [1,1′-bis(diphenylphosphino)ferrocene]palladium (II) chloride (0.08 g) in methanol (7 mL) was heated at reflux for 2 hours. The solvent was evaporated and the residue purified by chromatography on silica eluting with toluene/ethyl acetate mixtures to give the sub-title compound (0.25 g).
Quantity
0.31 g
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
0.36 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
0.08 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[N:3]=[C:4]([O:9][CH3:10])[C:5]([NH2:8])=[N:6][CH:7]=1.[F-].[Cs+].[C:13]1(B(O)O)[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>CO.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2]>[CH3:10][O:9][C:4]1[C:5]([NH2:8])=[N:6][CH:7]=[C:2]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[N:3]=1 |f:1.2,5.6.7.8|

Inputs

Step One
Name
Quantity
0.31 g
Type
reactant
Smiles
BrC=1N=C(C(=NC1)N)OC
Name
Quantity
0.8 g
Type
reactant
Smiles
[F-].[Cs+]
Name
Quantity
0.36 g
Type
reactant
Smiles
C1(=CC=CC=C1)B(O)O
Name
Quantity
7 mL
Type
solvent
Smiles
CO
Name
Quantity
0.08 g
Type
catalyst
Smiles
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the residue purified by chromatography on silica eluting with toluene/ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
COC=1C(=NC=C(N1)C1=CC=CC=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.25 g
YIELD: CALCULATEDPERCENTYIELD 81.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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